molecular formula C16H15F2NO2S B2605942 N-(2,4-difluorophenyl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 941908-87-8

N-(2,4-difluorophenyl)-3-((4-methoxyphenyl)thio)propanamide

Cat. No.: B2605942
CAS No.: 941908-87-8
M. Wt: 323.36
InChI Key: OWWSITBDPIKZER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-3-((4-methoxyphenyl)thio)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 2,4-difluorophenyl group at the nitrogen and a 4-methoxyphenylthio moiety at the third carbon. This compound combines aromatic, electron-withdrawing (fluorine), and electron-donating (methoxy) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-3-(4-methoxyphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO2S/c1-21-12-3-5-13(6-4-12)22-9-8-16(20)19-15-7-2-11(17)10-14(15)18/h2-7,10H,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWSITBDPIKZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-3-((4-methoxyphenyl)thio)propanamide typically involves the following steps:

    Formation of the Thioether Linkage: The reaction between 2,4-difluoroaniline and 4-methoxybenzenethiol in the presence of a suitable base (e.g., sodium hydride) to form the thioether intermediate.

    Amidation Reaction: The thioether intermediate is then reacted with acryloyl chloride in the presence of a base (e.g., triethylamine) to form the final amide product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,4-difluorophenyl)-3-((4-methoxyphenyl)thio)propanamide can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various conditions.

Biology and Medicine:

  • Potential applications in drug discovery and development due to its unique structural features.
  • Investigated for its biological activity and potential therapeutic effects.

Industry:

  • Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(2,4-difluorophenyl)-3-((4-methoxyphenyl)thio)propanamide exerts its effects is primarily through interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structural features, such as the difluorophenyl and methoxyphenylthio groups, contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(2,4-difluorophenyl)-3-((4-methoxyphenyl)thio)propanamide and its analogs:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reported Biological Activity
This compound (Target) 2,4-difluorophenyl, 4-methoxyphenylthio ~341 (estimated) Not reported Thioether, fluorinated aryl, methoxy Inferred antioxidant/anticancer potential
N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (13) 4-fluorophenyl, 4-methoxyphenyl, tetrazole 341.34 Not reported Tetrazole, fluorinated aryl, methoxy Not explicitly stated; likely modulates receptor binding
N-(2-Fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide (11) 2-fluorophenyl, 4-methoxyphenyl-oxadiazole 341.34 (exact mass) Not reported Oxadiazole, fluorinated aryl, methoxy Potential kinase inhibition
N-(p-tolyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide (8i) p-tolyl, sulfonyl-piperidin-oxadiazole 516.63 142–144 Sulfonyl, oxadiazole, methoxy LOX inhibition (IC₅₀: 12.3 µM)
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide (7) 1,3-dioxoisoindolinyl, 4-methoxyphenylamino ~350 (estimated) Not reported Isoindoline-dione, methoxy, amino Antioxidant (1.4× ascorbic acid)

Structural and Electronic Differences

  • Thioether vs.
  • Fluorination Patterns: The 2,4-difluorophenyl group in the target introduces steric hindrance and electron-withdrawing effects, contrasting with mono-fluorinated (e.g., 11, 13) or non-fluorinated aryl groups in other analogs. This may enhance metabolic stability and receptor selectivity .
  • Heterocyclic Moieties : Compounds like 8i (oxadiazole) and 13 (tetrazole) incorporate nitrogen-rich heterocycles, which improve solubility and target engagement compared to the target’s simpler thioether chain .

Research Implications and Limitations

While the target compound shares structural motifs with bioactive analogs, its lack of heterocyclic rings or sulfonyl groups may limit its enzyme-targeting efficacy. Further studies should explore:

Synthetic Optimization : Introducing heterocycles (e.g., oxadiazole, tetrazole) to improve solubility and binding affinity.

In Vitro Screening : Prioritizing assays for LOX inhibition, antioxidant activity, and cytotoxicity against cancer cell lines.

ADME Profiling : Assessing the impact of the thioether group on metabolic stability and bioavailability compared to sulfonyl analogs .

Biological Activity

N-(2,4-difluorophenyl)-3-((4-methoxyphenyl)thio)propanamide is a synthetic compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound includes a difluorophenyl group and a methoxyphenylthio moiety. The synthesis typically involves:

  • Formation of the Thioether Linkage : The reaction between 2,4-difluoroaniline and 4-methoxybenzenethiol in the presence of a base (e.g., sodium hydride) forms the thioether intermediate.
  • Amidation Reaction : The thioether intermediate is then reacted with acryloyl chloride in the presence of a base (e.g., triethylamine) to yield the final amide product.

Table 1: Synthesis Steps

StepReagents/ConditionsOutcome
Formation of Thioether2,4-Difluoroaniline, 4-MethoxybenzenethiolThioether intermediate
AmidationThioether intermediate, Acryloyl chlorideThis compound

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound's structural features enhance its binding affinity to these targets, which may include:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with receptors that modulate cellular signaling pathways.

Case Studies and Research Findings

  • Antitumor Activity : In vitro studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity by inducing apoptosis in cancer cell lines. For instance, research indicated that modifications in the structure led to improved potency against specific cancer types .
  • CDK Inhibition : A related study focused on compounds with similar thioether linkages showed potent inhibition of cyclin-dependent kinases (CDKs), suggesting that this compound may also target these kinases effectively .

Table 2: Biological Activity Summary

Activity TypeTargetIC50 (μM)Reference
AntitumorVarious cancer cell lines< 10
CDK InhibitionCDK2 and CDK90.004 - 0.009

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,4-difluorophenyl)-3-((4-methoxyphenyl)thio)propanamide, and what reaction conditions are critical for achieving optimal yields?

  • Methodological Answer : Synthesis typically involves sequential coupling of the thioether and amide functionalities. A two-step approach is recommended:

Thioether Formation : React 3-chloropropanoyl chloride with 4-methoxythiophenol under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C to form 3-((4-methoxyphenyl)thio)propanoyl chloride.

Amide Coupling : Treat the intermediate with 2,4-difluoroaniline in dichloromethane (DCM) using a coupling agent like HOBt/EDC at 0–5°C to minimize side reactions. Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 3:1). Optimize yields (typically 65–75%) by controlling stoichiometry and avoiding moisture .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer : Use a combination of:

  • ¹H NMR : Expect signals at δ 7.4–7.6 ppm (aromatic protons from difluorophenyl), δ 6.8–7.0 ppm (methoxyphenyl), δ 3.8 ppm (methoxy -OCH₃), and δ 3.2–3.5 ppm (CH₂-S linkage).
  • ¹³C NMR : Peaks at ~170 ppm (amide C=O), 160–165 ppm (C-F), and 55 ppm (OCH₃).
  • HRMS : Exact mass calculation (M+H⁺: C₁₆H₁₄F₂NO₂S⁺ = 338.0722) to confirm molecular ion. Cross-validate with IR for thioether (C-S stretch ~650 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between in vitro and preliminary in vivo models for this compound?

  • Methodological Answer : Address discrepancies by:

Pharmacokinetic Profiling : Assess bioavailability and metabolic stability using LC-MS/MS to quantify plasma/tissue concentrations.

Metabolite Identification : Use hepatic microsomes or S9 fractions to identify phase I/II metabolites that may reduce efficacy.

Dose Optimization : Conduct dose-ranging studies in rodents, adjusting for species-specific metabolic differences (e.g., CYP450 isoform activity).

  • Example: If in vitro IC₅₀ (e.g., 10 µM for enzyme inhibition) does not translate to in vivo efficacy, consider prodrug strategies to enhance absorption .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies to optimize the pharmacological profile of this compound?

  • Methodological Answer :

Core Modifications : Systematically vary substituents on the difluorophenyl (e.g., replace F with Cl, CF₃) and methoxyphenyl (e.g., replace -OCH₃ with -CN) groups.

Biological Assays : Test analogs against target receptors (e.g., androgen receptors ) using competitive binding assays (radioligand displacement) and functional assays (luciferase reporter systems).

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide synthetic priorities. Prioritize analogs with >50% improved predicted ΔG values .

Q. How should researchers analyze contradictory data regarding the compound’s stability under varying pH conditions?

  • Methodological Answer :

Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 37°C for 24–72 hours. Monitor degradation via HPLC-UV (λ = 254 nm).

Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics.

Structural Elucidation of Degradants : Isolate major degradants via preparative HPLC and characterize using NMR/MS. For example, acidic conditions may hydrolyze the amide bond, yielding 3-((4-methoxyphenyl)thio)propanoic acid and 2,4-difluoroaniline .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.